3-Hydroxypyrrolidine-1-carboxylic acid
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Overview
Description
3-Hydroxypyrrolidine-1-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of both a hydroxyl group and a carboxylic acid group in the molecule makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypyrrolidine-1-carboxylic acid can be synthesized through several methods. One common method involves the reduction of 3-acylpropionic acids and N-substituted pyrrolidinone using triethylsilane and titanium tetrachloride . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates . These methods typically require specific reaction conditions such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound often involves microbial processes for the preparation of optically active derivatives . These processes are advantageous due to their specificity and efficiency in producing high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution reactions . These reactions typically require specific conditions such as acidic or basic environments and controlled temperatures.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-Hydroxypyrrolidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
3-Hydroxypyrrolidine-1-carboxylic acid can be compared with other similar compounds such as pyrrolidone and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly versatile in chemical reactions and applications.
List of Similar Compounds
- Pyrrolidone
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Properties
CAS No. |
202524-01-4 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4-1-2-6(3-4)5(8)9/h4,7H,1-3H2,(H,8,9) |
InChI Key |
YZGYKWJZOBALKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)O |
Origin of Product |
United States |
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